1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide
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Overview
Description
1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide is a chemical compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a dodecyl chain attached to a pyridinium ring, which is further connected to another pyridinium ring via an ethenyl linkage. The presence of the bromide ion balances the charge of the pyridinium cation.
Preparation Methods
The synthesis of 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-vinylpyridine with 1-bromododecane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the pyridine nitrogen, forming the desired pyridinium salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other anions like chloride, nitrate, or sulfate through ion exchange reactions.
Scientific Research Applications
1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium moiety can interact with nucleic acids and proteins, inhibiting their function .
Comparison with Similar Compounds
Similar compounds include other pyridinium salts such as 1-decyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide and 1-benzyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide. Compared to these compounds, 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide has a longer alkyl chain, which enhances its lipophilicity and membrane-disrupting properties .
Properties
CAS No. |
185312-25-8 |
---|---|
Molecular Formula |
C24H35BrN2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-dodecyl-4-(2-pyridin-4-ylethenyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C24H35N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-16-24(17-22-26)13-12-23-14-18-25-19-15-23;/h12-19,21-22H,2-11,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZSQCBQNISLJPCZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=NC=C2.[Br-] |
Origin of Product |
United States |
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